Divergent Lipid Mediator Profiles: n-3 DPA vs. EPA in Human Supplementation
In a randomized, cross-over human study, supplementation with purified n-3 DPA (1 g/day for 7 days) was compared directly to supplementation with EPA (1 g/day for 7 days). The resulting plasma lipid mediator profiles were analyzed via LC-MS/MS. EPA supplementation markedly elevated monohydroxy-eicosapentaenoic acids (HEPEs), including the E-series resolvin precursor 18-HEPE, but had no effect on any DPA or DHA derived mediators. In stark contrast, DPA supplementation had no effect on HEPEs or any EPA-derived mediators, but significantly elevated DPA-derived docosanoids. The study concluded that dietary n-3 DPA and EPA have 'highly divergent effects on human lipid mediator profile, with no overlap in PUFA metabolites formed' [1].
| Evidence Dimension | Plasma lipid mediator profile change |
|---|---|
| Target Compound Data | n-3 DPA supplementation (1 g/day, 7 days): elevated DPA-derived docosanoids; no change in HEPEs or EPA-derived mediators |
| Comparator Or Baseline | EPA supplementation (1 g/day, 7 days): markedly elevated HEPEs (including 18-HEPE); no change in DPA or DHA-derived mediators |
| Quantified Difference | No overlap in PUFA metabolites formed; completely divergent lipid mediator profiles |
| Conditions | Human supplementation study; LC-MS/MS lipid mediator profiling |
Why This Matters
This demonstrates that methyl all-cis-7,10,13,16,19-docosapentaenoate is not functionally interchangeable with EPA methyl ester; it generates a unique and non-overlapping set of bioactive metabolites, which is critical for studies of inflammation resolution.
- [1] Markworth, J. F., Kaur, G., Miller, E. G., Larsen, A. E., Sinclair, A. J., Maddipati, K. R., & Cameron-Smith, D. (2016). Divergent shifts in lipid mediator profile following supplementation with n-3 docosapentaenoic acid and eicosapentaenoic acid. The FASEB Journal, 30(1_supplement), 295.1-295.1. https://doi.org/10.1096/fasebj.30.1_supplement.295.1 View Source
